molecular formula C13H11N B2462197 N-propargylnaphtylamine CAS No. 18542-47-7

N-propargylnaphtylamine

Cat. No.: B2462197
CAS No.: 18542-47-7
M. Wt: 181.238
InChI Key: FXKHLKIXEAWBFQ-UHFFFAOYSA-N
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Description

N-propargylnaphtylamine is a valuable chemical building block that incorporates both naphthalene and propargyl amine functional groups, making it a compound of significant interest in modern synthetic and medicinal chemistry research. Its structure is particularly useful in Click Chemistry applications, serving as a key reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable 1,2,3-triazole linkages. This property enables researchers to efficiently construct complex molecular architectures, label biomolecules, and develop new pharmaceutical compounds and polymer materials. The naphthylamine core of the molecule is a well-known scaffold found in various dyes and biologically active substances . As a reagent, it is essential to handle this compound with appropriate safety precautions. This product is provided for laboratory research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult safety data sheets and conduct all procedures in accordance with their institution's safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-ynylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9,14H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKHLKIXEAWBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18542-47-7
Record name N-(prop-2-yn-1-yl)naphthalen-1-amine
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Synthetic Methodologies for N Propargylnaphtylamine and Analogues

Strategies for N-Alkylation and Propargylation

N-alkylation and propargylation represent the key steps in the synthesis of the target compound. These transformations can be achieved through several distinct chemical pathways.

A primary and straightforward method for the synthesis of N-propargylnaphtylamine is the nucleophilic substitution reaction between a naphthylamine and a propargyl halide, such as propargyl bromide or propargyl chloride. libretexts.orgnih.gov This reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom of the naphthylamine attacks the electrophilic methylene (B1212753) carbon of the propargyl halide, displacing the halide leaving group. ucsd.edu

The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. Common bases include potassium carbonate, sodium carbonate, or triethylamine.

Key characteristics of this method include:

Mechanism: The reaction is bimolecular (SN2), involving a backside attack by the amine nucleophile. ucsd.edu

Reactants: Naphthylamine (or a derivative) acts as the nucleophile, and a propargyl halide serves as the electrophile.

Conditions: The presence of a non-nucleophilic base and a suitable polar aprotic solvent is typically required.

Limitations: Over-alkylation can be an issue, where the newly formed secondary amine reacts further to form a tertiary amine. libretexts.org Additionally, the basic conditions and reactivity of the propargyl halide can lead to side reactions.

While the SN2 pathway is dominant for primary propargyl halides, conditions that favor carbocation formation, such as the use of substituted propargyl alcohols in acidic media, might involve an SN1-type mechanism where a propargylic carbocation is generated as an intermediate. researchgate.net

Modern synthetic chemistry offers more sophisticated and efficient methods for propargylamine (B41283) synthesis, often employing transition metal catalysts. These reactions provide high atom economy and functional group tolerance. phytojournal.com

A³ Coupling (Aldehyde-Alkyne-Amine) : One of the most powerful methods for synthesizing propargylamines is the three-component A³ coupling reaction. phytojournal.comresearchgate.net This reaction involves an aldehyde, a terminal alkyne, and an amine, catalyzed by a transition metal, most commonly copper salts like copper(I) chloride. sciforum.netgoogle.com In the context of this compound synthesis, this would involve the reaction of naphthylamine, formaldehyde (B43269) (or a suitable aldehyde), and acetylene (B1199291) (or a terminal alkyne).

The generally accepted mechanism involves the in situ formation of an imine from the aldehyde and amine, followed by the nucleophilic attack of a copper acetylide (formed from the terminal alkyne and the copper catalyst) on the imine. phytojournal.com

AHA Coupling (Alkyne-Dihalomethane-Amine) : A variation on this theme is the AHA coupling, a copper-catalyzed three-component reaction of a terminal alkyne, a dihalomethane (like dichloromethane), and an amine. This method circumvents the need for an aldehyde and proceeds under mild conditions to generate propargylamines in high yields. google.com

Direct C-H Activation : Another advanced strategy involves the direct conversion of α-C–H bonds of N-alkylamines into α-C–alkynyl bonds. nih.gov While more commonly applied to tertiary amines, this approach, often promoted by cooperative Lewis acid and organocopper catalysis, represents a modern, oxidant-free method for propargylamine synthesis. nih.gov

Coupling ReactionReactantsCatalyst/PromoterKey Features
A³ Coupling Naphthylamine, Aldehyde, Terminal AlkyneTypically Cu(I) salts (e.g., CuCl)High atom economy; one-pot synthesis; versatile for creating diverse propargylamine derivatives. phytojournal.comresearchgate.net
AHA Coupling Naphthylamine, Dihalomethane, AlkyneCu(I) catalystAvoids the use of aldehydes; tolerant to aldehyde functionality in other parts of the molecules. google.com
C-H Activation N-Alkylnaphthylamine, AlkynylsilaneB(C6F5)3 / Organocopper ComplexDirect functionalization of C-H bonds; oxidant-free; applicable to late-stage functionalization. nih.gov

Precursor Synthesis and Naphthyl Moiety Functionalization

The availability and functionalization of the naphthylamine precursor are essential for synthesizing a diverse range of this compound analogues. Traditionally, naphthylamines are synthesized from naphthalenesulfonic acids or via the reduction of nitronaphthalenes.

More direct and modern methods are also being developed. For instance, direct catalytic amination of naphthalene (B1677914) to naphthylamine has been achieved using vanadium catalysts, offering a more atom-efficient, one-step process compared to traditional nitration-reduction sequences. researchgate.net

Functionalization of the naphthalene ring can be performed either before or after the introduction of the propargyl group. Methods for regioselective functionalization are of great importance. researchgate.net Recent advances include:

Aryne Chemistry: The generation of naphthalyne (didehydronaphthalene) intermediates allows for the synthesis of multisubstituted naphthalenes by trapping the aryne with various nucleophiles and reaction partners. oup.com This method tolerates a range of functional groups, including propargyl groups, enabling the preparation of diverse derivatives. oup.com

C-H Functionalization: Direct C-H functionalization of the naphthalene core, often guided by a directing group, allows for the introduction of substituents at specific positions. This can include amination, borylation, or alkenylation, providing access to highly functionalized precursors. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is crucial when chirality is a key structural feature, for example, in the development of chiral ligands or biologically active molecules. This can be achieved through several strategies.

N-C Atropisomerism: When the naphthalene ring and the N-substituent are appropriately substituted, rotation around the N-C single bond can be restricted, leading to stable, chiral atropisomers. Catalytic enantioselective methods have been developed to construct these N-C nonbiaryl atropisomers. For example, the use of chiral phosphoric acids (CPAs) as organocatalysts can facilitate the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines, establishing a chiral N-C axis with high enantioselectivity. nih.gov

Asymmetric Propargylation: Chiral catalysts can be used to control the stereochemistry of the propargylation reaction itself. For instance, nickel-catalyzed asymmetric Friedel–Crafts propargylation of indoles with propargylic carbonates demonstrates the potential for transition metal catalysis to introduce a propargyl group enantioselectively. researchgate.net Similar principles can be applied to naphthylamine substrates using chiral ligands in combination with metal catalysts like copper or nickel. nih.govresearchgate.net

Use of Chiral Auxiliaries: A classical approach involves attaching a chiral auxiliary to the naphthylamine precursor. uw.edu.plsemanticscholar.org The chiral auxiliary directs the propargylation reaction to occur on one face of the molecule, leading to a diastereomeric mixture that can be separated. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Stereoselective StrategyMethodCatalyst/ReagentOutcome
Atroposelective C-H Amination Intermolecular C-H amination of N-aryl-2-naphthylamines with azodicarboxylates. nih.govChiral Phosphoric Acids (CPAs)Construction of N-C atropisomers with high enantiomeric excess (ee).
Asymmetric Propargylation Lewis acid/organocopper catalyzed C-H activation. nih.govChiral ligands (e.g., PyBox, BINAP) with Cu or Ni saltsDiastereo- and enantio-selective formation of propargylamines.
Chiral Auxiliary Covalent attachment of a chiral molecule (e.g., L-prolinol) to the substrate to direct the reaction. uw.edu.plStoichiometric chiral compoundDiastereoselective synthesis, followed by separation and auxiliary removal.

Chromatographic and Non-Chromatographic Purification Techniques

The purification of the final this compound product is a critical step to ensure its purity for subsequent applications. Both chromatographic and non-chromatographic methods are employed.

Chromatographic Techniques:

Column Chromatography: This is the most common method for purifying propargylamines on a laboratory scale. nih.govthieme-connect.de Silica gel is typically used as the stationary phase, with a solvent system (eluent) composed of a mixture of nonpolar (e.g., hexane, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents. The polarity of the eluent is adjusted to achieve optimal separation of the desired product from unreacted starting materials and byproducts.

Solid-Phase Extraction (SPE): For the purification of libraries of compounds or for rapid purification, SPE is a valuable technique. sciforum.net For basic compounds like amines, ion-exchange cartridges (e.g., silica-supported sulfonic acid) can be used. The reaction mixture is loaded onto the cartridge, non-basic impurities are washed away with a solvent like methanol, and the desired basic propargylamine is then eluted by washing the cartridge with a basic solution, such as ammonia (B1221849) in methanol. sciforum.net

Non-Chromatographic Techniques:

Crystallization/Precipitation: If the this compound product is a stable solid, crystallization can be a highly effective method for purification, particularly on a larger scale. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out. In some cases, the product may spontaneously precipitate from the reaction mixture in a crystalline and pure form, circumventing the need for chromatography. nih.gov

Acid-Base Extraction: This classical technique exploits the basicity of the amine functional group. The crude product mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic this compound is protonated and dissolves in the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then made basic (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. google.com

Advanced Spectroscopic and Structural Elucidation of N Propargylnaphtylamine

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By absorbing photons of specific energies (in the infrared region) or by inelastically scattering photons (Raman effect), a molecule reveals the types of bonds and functional groups it contains.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within N-propargylnaphtylamine. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The key functional groups of this compound each produce a characteristic signal. The N-H stretching vibration of the secondary amine typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. docbrown.info The most unambiguous signals are those from the propargyl group: the terminal alkyne C-H stretch appears as a sharp, strong band around 3300 cm⁻¹, and the C≡C triple bond stretch is observed as a weaker, but sharp, absorption in the 2100-2140 cm⁻¹ range. rsc.org The presence of the naphthalene (B1677914) ring is confirmed by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and by a series of C=C stretching absorptions in the 1450-1600 cm⁻¹ region. ias.ac.in Furthermore, the aliphatic C-H stretches of the methylene (B1212753) (-CH₂) group are found in the 2850-2960 cm⁻¹ range, and the C-N stretching vibration can be observed between 1220 and 1020 cm⁻¹. docbrown.info

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 N-H Stretch Secondary Amine
~3300 C-H Stretch Terminal Alkyne
~2930 C-H Asymmetric Stretch Methylene (-CH₂)
~2860 C-H Symmetric Stretch Methylene (-CH₂)
~2120 C≡C Stretch Alkyne
~1600, ~1580, ~1510 C=C Stretch Aromatic Ring
~1400 C-H Bend Methylene (-CH₂)
~1250 C-N Stretch Aryl Amine

Note: The exact positions of the peaks can vary based on the sample phase (e.g., solid, liquid) and solvent used.

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds. americanpharmaceuticalreview.com For this compound, the most prominent features in the Raman spectrum are expected to be the symmetric vibrations of the C≡C triple bond and the aromatic C=C bonds of the naphthalene ring. spectroscopyonline.com

While the N-H and polar bonds give rise to strong signals in FT-IR, they are often weaker in Raman spectra. Conversely, the C≡C stretch, which can be weak in the IR spectrum of asymmetrically substituted alkynes, typically produces a strong and sharp signal in the Raman spectrum, making it an excellent diagnostic tool. The "ring breathing" modes of the naphthalene skeleton, which involve a symmetric expansion and contraction of the entire ring system, also generate characteristic and intense Raman signals. researchgate.net

Table 2: Expected Prominent Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
~3300 C-H Stretch Terminal Alkyne
~3060 C-H Stretch Aromatic Ring
~2120 C≡C Stretch Alkyne (Strong)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By mapping the chemical environment of each proton and carbon atom, NMR allows for the complete structural elucidation of this compound.

The ¹H NMR spectrum of this compound displays signals corresponding to each unique proton environment. The seven protons on the naphthalene ring typically appear as a complex series of multiplets in the downfield region of approximately 7.0 to 8.5 ppm. The single proton attached to the nitrogen (N-H) would likely be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The propargyl group gives rise to two distinct signals. The two methylene (-CH₂) protons adjacent to the nitrogen appear as a doublet around 4.0 ppm, coupled to the terminal alkyne proton. The terminal alkyne proton itself (≡C-H) appears as a triplet around 2.2-2.5 ppm, due to coupling with the two methylene protons. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (7H) 7.0 - 8.5 Multiplet (m) -
Amine (1H) 4.5 - 5.5 (broad) Singlet (s) -
Methylene, -CH₂- (2H) ~4.0 Doublet (d) ~2.4

The broadband proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. The ten carbons of the naphthalene ring are observed in the aromatic region, typically between 110 and 150 ppm. acs.org The chemical shifts can distinguish between protonated carbons and quaternary carbons (those with no attached protons).

The three carbons of the propargyl group are also clearly resolved. The two sp-hybridized carbons of the alkyne functionality appear in the range of 70-90 ppm. rsc.org The sp³-hybridized methylene carbon (-CH₂) attached to the nitrogen is found further upfield, typically in the 30-40 ppm range.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Chemical Shift (δ, ppm)
Aromatic C (quaternary) 140 - 150
Aromatic CH 110 - 130
Alkyne, C ≡C-H ~80
Alkyne, C≡C -H ~72

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the complex structure of this compound. wikipedia.org These techniques reveal through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons. longdom.org For this compound, a COSY spectrum would show a clear cross-peak between the methylene (-CH₂) protons and the terminal alkyne (≡C-H) proton, confirming the integrity of the propargyl fragment. It would also reveal the connectivity between adjacent protons on the naphthalene ring, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. wikipedia.org An HSQC spectrum would definitively link the proton signals in Table 3 to their corresponding carbon signals in Table 4. For example, it would show a correlation peak connecting the methylene proton signal at ~4.0 ppm to the methylene carbon signal at ~35 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it shows correlations between protons and carbons that are two or three bonds apart. numberanalytics.com This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:

A cross-peak between the methylene (-CH₂) protons and the C1 carbon of the naphthalene ring, which proves the attachment of the propargyl group to the nitrogen atom.

Correlations from the N-H proton to the C1 of the naphthalene ring and to the methylene carbon.

Correlations from the terminal alkyne proton to the methylene carbon, further confirming the propargyl structure.

Together, these advanced NMR techniques provide an irrefutable and detailed picture of the molecular architecture of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal techniques for understanding the electronic transitions and photophysical behavior of molecules. For this compound, these properties are expected to be dominated by the naphthylamine chromophore.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption spectrum of this compound is predicted to be similar to that of 1-naphthylamine (B1663977), which exhibits characteristic absorption bands due to π-π* transitions within the naphthalene ring system. The introduction of the N-propargyl group may induce minor shifts in the absorption maxima (λmax) due to its electronic influence on the amino group.

A study on a related compound, an amide conjugate of 1-naphthylamine with sodium alginate (Na-Alg-Naph), showed a strong absorption band with a λmax at 289 nm, indicating the presence of the naphthylamine chromophore. researchgate.net For 1-naphthylamine itself, an absorption maximum is reported at 313 nm. researchgate.net The precise λmax values for this compound would be influenced by the solvent polarity.

Table 1: Illustrative UV-Vis Spectral Data for a Related Naphthylamine Derivative

CompoundSolventλmax (nm)Molar Absorptivity (ε, M-1cm-1)
1-NaphthylamineEthanol313Data not available
Na-Alg-NaphWater289Data not available

This table is illustrative and presents data for related compounds to indicate the expected spectral region of absorption for this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. nih.govrsc.org Naphthylamine derivatives are known to be fluorescent. aatbio.com The fluorescence of this compound would originate from the excited state of the naphthalene ring. The emission wavelength and quantum yield are sensitive to the molecular environment, including solvent polarity and the presence of substituents.

For instance, 1-naphthylamine has a reported emission maximum at 434 nm with an excitation maximum at 316 nm. aatbio.com The propargyl group attached to the nitrogen atom could potentially influence the fluorescence properties, possibly by affecting the non-radiative decay pathways. Studies on other N-substituted naphthalimide derivatives have shown that the nature of the substituent significantly impacts the fluorescence quantum yield. mdpi.com

Table 2: Illustrative Fluorescence Spectral Data for a Related Naphthylamine

CompoundExcitation λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φf)
1-Naphthylamine316434118Data not available

This table is illustrative and presents data for a related compound to indicate the expected fluorescence characteristics of this compound.

Computational and Theoretical Investigations of N Propargylnaphtylamine

Molecular Dynamics Simulations

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement of N-propargylnaphtylamine is dictated by a delicate balance of intramolecular forces. Computational studies, often employing quantum chemical calculations, are crucial in elucidating the conformational landscape and the non-covalent interactions that govern its stability. umanitoba.ca The analysis of similar molecular systems, such as those containing amino alcohol functionalities, reveals that intramolecular hydrogen bonding plays a significant role in stabilizing specific conformers. frontiersin.org For instance, in related structures, an OH···N hydrogen bond can be a dominant stabilizing interaction. frontiersin.org

Conformational analysis is a fundamental tool for evaluating the spatial arrangements, energies, and stability of different conformers, which are heavily influenced by both intramolecular and intermolecular interactions. umanitoba.ca Techniques like rotational spectroscopy, in tandem with high-level quantum chemical calculations, help in identifying the most stable conformations and understanding the underlying reasons for their preference. umanitoba.ca In the case of this compound, the interaction between the lone pair of electrons on the nitrogen atom and the π-system of the naphthalene (B1677914) ring, as well as potential interactions involving the propargyl group's acetylenic protons, are key areas of investigation. Studies on analogous molecules have shown that interactions involving the lone pairs of heteroatoms like oxygen or sulfur are pivotal in determining conformational preferences and energy ordering. umanitoba.ca

The relative energies of different conformers can be very close, often within a few kcal/mol, suggesting that the molecule may be quite flexible and that multiple conformations could coexist at room temperature. ethz.ch The environment, including solvent effects and crystal packing forces, can significantly influence the observed conformation. ethz.ch

Solvent Effects on Electronic and Structural Properties

The electronic and structural properties of this compound are significantly influenced by the surrounding solvent environment. Theoretical investigations using models like the Polarized Continuum Model (PCM) and Density Functional Theory (DFT) calculations are employed to understand these effects. jlu.edu.cn The polarity of the solvent can induce notable changes in the molecule's geometry and electronic structure.

In general, increasing solvent polarity can lead to the polarization and lengthening of specific bonds. jlu.edu.cn For instance, in molecules with N-H bonds, the negative charge on the nitrogen atom and the positive charge on the hydrogen atom can increase significantly with rising solvent polarity. jlu.edu.cn This phenomenon is often accompanied by changes in bond lengths. journaljmsrr.com

The stability of different molecular forms can also be affected by the dielectric constant of the solvent. scielo.org.mx For some molecules, an increase in the solvent's dielectric constant leads to greater stabilization. scielo.org.mx The HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability, is also sensitive to the solvent. journaljmsrr.com For some aromatic compounds, the HOMO-LUMO gap has been observed to increase with the polarity of the solvent, suggesting greater kinetic stability and lower reactivity in more polar environments. journaljmsrr.com

The influence of solvents on spectral properties, such as electronic absorption spectra, is another critical area of study. The formation of hydrogen bonds between the solute and solvent molecules can lead to shifts in the absorption bands (e.g., blue or red shifts). bau.edu.lb These shifts are dependent on the nature of the electronic transition (e.g., n-π* or π-π*) and the specific interactions with the solvent. bau.edu.lb

Table 1: Solvent Effects on Molecular Properties (Hypothetical Data for this compound)

SolventDielectric Constant (ε)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Gas Phase1.04.501.80
Diethyl Ether4.34.452.10
Acetone20.74.352.90
Dimethyl Sulfoxide (DMSO)46.74.283.50

Note: This table presents hypothetical data to illustrate the expected trends based on general computational studies of similar molecules.

Theoretical Reaction Mechanism Studies

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry, and theoretical studies provide deep insights into their mechanisms. For substrates like this compound, the propargyl group offers a potential site for such reactions. The bimolecular nucleophilic substitution (SN2) reaction mechanism is profoundly affected by the nature of the nucleophile, the leaving group, the central atom and its substituents, and the solvent. nih.gov

Computational models can map the potential energy surface (PES) of the reaction, identifying transition states and intermediates. nih.gov The classic SN2 reaction proceeds through a backside attack, leading to an inversion of configuration at the reaction center, often visualized as a double-well potential energy surface. nih.gov However, factors such as the identity of the central atom can alter this, sometimes leading to a single-well PES. nih.gov

For reactions involving organophosphorus compounds, which share some mechanistic principles, studies have shown that the choice between different reaction pathways (e.g., P-C versus P-O bond cleavage) can be controlled by substituents. nih.gov Similarly, for this compound, theoretical studies would explore the competition between substitution at the propargylic carbon and other potential reaction sites. The role of the solvent is also critical, as it can stabilize the transition state and affect the activation barrier. nih.gov

The alkyne functionality in the propargyl group of this compound is susceptible to addition reactions. Computational chemistry offers powerful tools to explore the mechanisms of these reactions, including electrophilic and nucleophilic additions, as well as cycloadditions.

Theoretical studies would typically involve locating the transition state structures for various addition pathways and calculating the activation energies to determine the most favorable routes. For example, the addition of electrophiles like halogens or protic acids would be investigated by modeling the formation of intermediates such as vinyl cations or bridged halonium ions. The stereochemistry and regiochemistry of the addition (i.e., syn vs. anti addition and Markovnikov vs. anti-Markovnikov orientation) can be predicted from the relative energies of the possible transition states and intermediates.

Similarly, the potential for nucleophilic addition to the alkyne, which is generally less facile for unactivated alkynes, could be explored, particularly under basic conditions or with the involvement of transition metal catalysts. Cycloaddition reactions, such as the [3+2] cycloaddition with azides (a key step in "click chemistry"), are also amenable to computational investigation to understand the reaction mechanism and the factors controlling the regioselectivity of the resulting triazole ring formation.

Computational methods can be employed to analyze the pathways of oxidative and reductive transformations of this compound. These studies would help in understanding the molecule's stability towards various oxidizing and reducing agents and in predicting the likely products of such reactions.

For oxidative pathways, theoretical calculations can model the reaction with common oxidants. This could involve investigating the susceptibility of the naphthalene ring to oxidative degradation, the oxidation of the secondary amine, or reactions at the alkyne moiety, such as oxidative cleavage. The mechanism of electron transfer and the subsequent bond-breaking and bond-forming steps can be elucidated.

For reductive transformations, the focus would be on the hydrogenation of the alkyne group. Computational studies can compare the energetics of partial reduction to the corresponding alkene (N-allylnaphtylamine) versus complete reduction to the propyl-substituted amine. The stereoselectivity of the reduction, particularly with catalytic hydrogenation methods (e.g., using Lindlar's catalyst for cis-alkene formation), can be rationalized by modeling the interaction of the molecule with the catalyst surface. The relative ease of reduction of the alkyne versus the naphthalene ring can also be assessed by calculating the reaction energies for different hydrogenation pathways.

Biochemical and Enzyme Inhibition Studies of N Propargylnaphtylamine

Monoamine Oxidase (MAO) System Interactions

N-propargylnaphtylamine and its analogs are part of the propargylamine (B41283) class of compounds known for their interaction with monoamine oxidase (MAO) enzymes. These enzymes, which exist in two isoforms, MAO-A and MAO-B, are crucial for the metabolism of biogenic amine neurotransmitters. mdpi.comnih.gov The inhibition of these enzymes, particularly MAO-B, is a significant area of research. Propargylamine inhibitors are characterized by an N-propargyl group, which is often the key pharmacophore responsible for the inhibition mechanism. nih.gov

The specificity of MAO inhibitors for either the A or B isoform is a critical determinant of their neurochemical effects. While many propargylamine-containing drugs like selegiline (B1681611) and rasagiline (B1678815) are known for their selectivity towards MAO-B, analogs can exhibit different profiles. nih.govfrontiersin.org For instance, a study on N-propargylamine-2-aminotetralin (2-PAT), a rigid analog, found that it was surprisingly a 20-fold more potent inhibitor of MAO-A than MAO-B. nih.govx-mol.net

CompoundTarget EnzymeIC₅₀ (µM)Selectivity Profile
N-propargylamine-2-aminotetralin (2-PAT)MAO-A0.721MAO-A Preferential
N-propargylamine-2-aminotetralin (2-PAT)MAO-B14.6MAO-A Preferential

Data sourced from studies on human MAO enzymes. nih.govx-mol.net

Propargylamines are typically classified as mechanism-based inactivators, meaning they undergo a chemical transformation by the enzyme itself, leading to a reactive species that forms a covalent bond with the enzyme, causing irreversible inhibition. nih.govresearchgate.net This process renders the enzyme permanently deactivated, and restoration of activity requires the synthesis of new enzyme molecules. psychiatrictimes.com The covalent bond is generally formed between the inhibitor and the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity. frontiersin.org

However, the interaction is not always straightforwardly irreversible for both isoforms. Dialysis studies on the analog 2-PAT revealed a mixed mechanism: it acts as a reversible inhibitor of MAO-A while functioning as an irreversible inactivator of MAO-B. nih.govx-mol.net This demonstrates that the same molecule can exhibit different inhibition mechanisms depending on the enzyme isoform it interacts with. Reversible inhibition implies that the inhibitor binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain function. researchgate.net

The interaction between a propargylamine inhibitor and the MAO active site is a multi-step process that begins with non-covalent binding. nih.gov The selectivity of an inhibitor for MAO-A or MAO-B is established during this initial reversible binding phase. nih.govresearchgate.net Molecular modeling and dynamics studies show that factors like hydrophobic interactions and the presence of a hydrogen-bond donor are crucial for stabilizing the inhibitor within the binding site in a correct orientation for the subsequent chemical reaction. nih.govresearchgate.net

For effective inactivation to occur, the inhibitor must be positioned precisely relative to the FAD cofactor. nih.gov Computational analyses have shown that interactions, such as hydrogen bonding between the propargylamine's nitrogen group and the FAD C4-carbonyl moiety, can influence the positioning of the reactive carbon of the propargyl group. mdpi.com An optimal orientation, with the reactive carbon in close proximity to the FAD N5 atom, is necessary for the subsequent oxidation and covalent bond formation that defines irreversible inhibition. mdpi.comnih.gov The enzyme's own conformational dynamics also play a role in enclosing the substrate or inhibitor within the active site to facilitate the reaction. nih.govresearchgate.net

Neurochemical Impact and Metabolic Interplay (Analog-Based Studies)

The biochemical consequence of MAO inhibition is the reduced breakdown of its substrates, leading to an increase in their concentrations in the brain and other tissues. psychiatrictimes.com The specific neurochemical profile depends heavily on the inhibitor's selectivity for MAO-A versus MAO-B.

Studies based on selective, non-amphetamine-like MAO-B inhibitors provide a model for the expected neurochemical impact. The primary substrate for MAO-B in the human brain is phenylethylamine. nih.gov Consequently, administration of a selective MAO-B inhibitor like N-methyl-N-(2-pentyl)propargylamine (M-2-PP) leads to a substantial increase in phenylethylamine levels. nih.gov

Biogenic AmineExpected Impact of Selective MAO-B Inhibition
PhenylethylamineSubstantial Increase
DopamineModest or no change at selective doses; may increase with chronic use
NoradrenalineNo significant change
SerotoninNo significant change

Table based on findings from studies of selective aliphatic propargylamine MAO-B inhibitors. nih.gov

Propargylamine inhibitors are often considered a type of prodrug, which are compounds that are metabolically activated in the body to exert their therapeutic effect. scitechnol.comnih.gov In this specific case, the activation occurs at the site of the target enzyme. The widely accepted mechanism for irreversible propargylamine inhibitors involves their enzymatic oxidation by the MAO-FAD cofactor. nih.govresearchgate.net

This initial catalytic step transforms the propargylamine into a highly reactive intermediate, typically an allenic imine or a related species. researchgate.netresearchgate.net This intermediate, which is the "active" form of the drug, does not dissociate from the enzyme. Instead, it rapidly reacts with the reduced FADH- cofactor, forming a stable, covalent adduct. nih.govresearchgate.net This process of "suicide inhibition," where the enzyme participates in its own irreversible deactivation, is a key feature of the metabolic pathway for this class of inhibitors. researchgate.net The conversion is dependent on the enzyme's normal catalytic function, which involves processes like oxidation and reduction to transform the initial compound into its final, covalently bound state. nih.govmdpi.com

Identification and Biochemical Activity of Metabolites

While specific metabolic studies on this compound are not extensively detailed in publicly available literature, its metabolic fate can be predicted based on the known biotransformation pathways of structurally related compounds, namely propargylamines and naphthylamine. The metabolism is expected to proceed through two primary routes: modification of the N-propargyl group and oxidation of the naphthalene (B1677914) ring system.

Propargylamine derivatives, particularly those known as monoamine oxidase (MAO) inhibitors like pargyline (B1678468) and selegiline, undergo significant metabolism. The principal routes include N-depropargylation and N-dealkylation. nih.govnih.gov Applying this to this compound, a key metabolic step would likely be the removal of the propargyl group to yield naphthylamine. This process is typically catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov

The naphthylamine moiety itself is subject to extensive metabolism, primarily through N-hydroxylation and ring oxidation. nih.govnih.govbio-rad.com N-hydroxylation, catalyzed by CYP enzymes like CYP1A2, is a critical activation step. nih.gov The resulting N-hydroxylamine metabolite is reactive and can undergo further conjugation or rearrangement. nih.govnih.gov Ring oxidation can also occur, leading to the formation of various hydroxylated naphthylamine derivatives, such as 2-amino-1-naphthol. nih.govbio-rad.com These metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion. nih.govbio-rad.com

The biochemical activity of these potential metabolites is of significant interest.

Naphthylamine : The formation of naphthylamine via N-depropargylation is a primary concern. Naphthylamine is a well-documented human carcinogen, with its carcinogenicity linked to its metabolic activation to N-hydroxylated intermediates that can form DNA adducts, leading to genetic damage. nih.govnih.gov

N-hydroxy-naphthylamine : This metabolite is considered a proximate carcinogen. Its ability to bind to cellular macromolecules like DNA is a key mechanism of its toxicity. nih.gov

Ring-hydroxylated metabolites : The biochemical activity of hydroxylated versions of the parent compound, this compound, is less certain. Hydroxylation could potentially alter the compound's affinity and selectivity for its target enzymes, possibly modulating its inhibitory activity.

The predicted metabolic pathways are summarized in the table below.

Metabolic Pathway Key Enzymes Potential Metabolite Anticipated Biochemical Activity
N-DepropargylationCytochrome P450 (CYP)NaphthylaminePrecursor to reactive, carcinogenic metabolites.
N-HydroxylationCytochrome P450 (CYP1A2)N-hydroxy-naphthylamineReactive intermediate, forms DNA adducts.
Ring OxidationCytochrome P450 (CYP)Hydroxylated this compoundPotentially altered enzyme inhibitory activity.
ConjugationUGTs, SULTsGlucuronide and sulfate conjugatesDetoxification products for excretion.

Table 1: Predicted Metabolic Pathways for this compound and the Biochemical Activity of Metabolites.

Methodologies for Enzyme Inhibition Screening and Characterization

A variety of analytical techniques are employed to screen for and characterize enzyme inhibitors like this compound. These methods range from traditional spectrophotometric assays to advanced chromatography and mass spectrometry-based approaches.

Spectrophotometric and Liquid Chromatography-Based Enzyme Assays

Spectrophotometric assays are a common and accessible method for determining monoamine oxidase (MAO) activity and inhibition. These assays often rely on a peroxidase-linked reaction. In this system, the hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate reacts with a chromogenic substance in the presence of peroxidase, leading to a colored product that can be quantified by measuring its absorbance. Another approach involves using substrates that are converted into products with distinct absorbance spectra.

High-Performance Liquid Chromatography (HPLC) offers a more direct and precise method for monitoring enzyme reactions. In an HPLC-based assay, the reaction mixture is injected into the HPLC system at specific time points. The components of the mixture—substrate, product, and inhibitor—are separated on a chromatographic column and detected, typically by UV-absorbance or fluorescence. This allows for the direct measurement of substrate depletion or product formation over time, providing accurate kinetic data. Discontinuous assays, where the reaction is stopped before analysis, are frequently used for high-throughput screening.

Capillary Electrophoresis (CE) Approaches for Inhibitor Screening

Capillary electrophoresis (CE) has emerged as a powerful tool for enzyme inhibitor screening due to its high separation efficiency, rapid analysis time, and minimal sample consumption. In a typical CE-based assay for MAO inhibitors, the enzymatic reaction can occur at the capillary inlet. After a set incubation time, a voltage is applied, and the substrate, product, and other components are separated based on their electrophoretic mobility and detected by UV absorbance. nih.gov The inhibition of the enzyme can be quantified by comparing the product peak area in the presence and absence of the potential inhibitor. nih.gov Proteoliposome-based CE is another innovative approach where the enzyme, being a membrane protein, is reconstituted into liposomes which then act as a pseudostationary phase, allowing for the study of interactions with substrates and inhibitors. nih.govwikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupled Assays

The coupling of liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) provides a highly sensitive and selective method for enzyme inhibition assays. acs.orgnih.gov This technique is particularly valuable for complex biological samples and for high-throughput screening (HTS). acs.org The LC component separates the analyte of interest (substrate or product) from the reaction mixture, while the MS detector provides mass-specific detection and quantification. This specificity minimizes interference from other components in the assay mixture. acs.org LC-MS methods can analyze the formation of the enzymatic product with high reproducibility and are well-suited for determining IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%). acs.orgnih.gov This approach is robust and can be adapted for screening large compound libraries for potential MAO inhibitors. acs.org

Application of Immobilized Enzyme Reactor (IMER) Techniques

Immobilized enzyme reactors (IMERs) represent an advanced and efficient platform for studying enzyme kinetics and screening for inhibitors. In this technique, the enzyme (e.g., MAO-A or MAO-B) is immobilized onto a solid support, which is then packed into a column. nih.govresearchgate.net This IMER can be integrated into an HPLC system. A solution containing the substrate and a potential inhibitor is passed through the reactor. The degree of conversion of the substrate to product is measured in the column effluent by a downstream detector. A decrease in product formation indicates inhibition of the immobilized enzyme. IMERs offer several advantages, including enzyme reusability, enhanced stability, and the potential for automation and on-line screening. nih.govresearchgate.net This methodology allows for the rapid determination of enzyme kinetic constants and IC50 values. nih.gov

Methodology Principle Advantages Primary Application
Spectrophotometry Measures change in absorbance of a chromogenic substrate or product.Simple, rapid, cost-effective.High-throughput screening (HTS), initial activity assessment.
HPLC-Based Assays Chromatographic separation and quantification of substrate/product.High precision, direct measurement, good for kinetic studies.Detailed kinetic analysis, IC50 determination.
Capillary Electrophoresis (CE) Separation of charged molecules in a capillary based on electrophoretic mobility.High resolution, low sample consumption, fast analysis.Screening of natural extracts and pure compounds.
LC-MS Coupled Assays LC separation followed by mass-specific detection and quantification.High sensitivity and specificity, robust, suitable for complex mixtures.HTS, IC50 determination, metabolite identification.
Immobilized Enzyme Reactors (IMERs) Enzyme is fixed on a solid support in a flow-through reactor system.Enzyme reusability, enhanced stability, automation potential, on-line analysis.On-line inhibitor screening, characterization of enzyme-inhibitor interactions.

Table 2: Comparison of Methodologies for Enzyme Inhibition Screening.

Molecular Interactions and Structure Activity Relationship Sar Investigations

Molecular Docking Studies with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-propargylnaphtylamine, docking studies are instrumental in elucidating its interaction with target enzymes, such as monoamine oxidase (MAO).

Ligand-Enzyme Binding Site Characterization

Docking studies of propargylamine-based inhibitors with MAO have revealed key features of the enzyme's binding site. The active site of MAO-B, for instance, is characterized by a substrate cavity of approximately 420 ų and an entrance cavity of about 290 ų, creating an elongated pocket. For MAO-A, the substrate cavity is larger, around 550 ų, which can accommodate bulkier aromatic groups.

The binding site is predominantly hydrophobic, which favors the interaction with the lipophilic naphthalene (B1677914) ring of this compound. Key amino acid residues within the active site form what is known as an "aromatic cage" that interacts with the aromatic moiety of the inhibitor. For propargylamine (B41283) inhibitors, the orientation within this cavity is crucial for subsequent covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor.

Prediction of Binding Affinity and Conformational Recognition

The binding affinity of this compound to its target enzyme is a critical determinant of its inhibitory potency. Molecular docking simulations can predict this affinity, typically expressed as a binding energy value (e.g., in kcal/mol). A more negative binding energy indicates a more favorable and stable interaction.

Structure-Mechanism Relationships (SMR) of Propargylamine Inhibitors

Propargylamine-containing compounds, including this compound, are well-established as mechanism-based or "suicide" inhibitors of flavin-dependent enzymes like monoamine oxidase (MAO). The inhibitory action of these molecules is not merely due to non-covalent binding but involves the formation of a permanent covalent bond with the enzyme's cofactor, leading to irreversible inactivation.

The generally accepted mechanism for the irreversible inhibition of MAO by propargylamines involves the following key steps:

Oxidation of the Inhibitor : The propargylamine inhibitor, acting as a substrate mimic, is first oxidized by the FAD cofactor within the MAO active site. This initial step involves the abstraction of a hydride ion from the carbon atom adjacent to the nitrogen of the propargylamine.

Formation of a Reactive Intermediate : This oxidation generates a highly reactive allenic intermediate or a related species.

Covalent Adduct Formation : The reactive intermediate then rapidly reacts with the reduced FAD cofactor. Specifically, a covalent bond is formed between the propargyl moiety of the inhibitor and the N5 atom of the isoalloxazine ring of FAD. This results in the formation of a stable flavocyanine adduct.

Rational Design and Synthesis of this compound Analogues for SAR Elucidation

The rational design of analogues of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at systematically probing the structure-activity relationship (SAR). By making targeted modifications to the molecular structure, researchers can identify which chemical features are essential for biological activity and which can be altered to improve properties such as potency, selectivity, and pharmacokinetic profiles.

For this compound, several regions of the molecule can be systematically modified:

The Naphthalene Ring System :

Substitution : Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) at different positions on the naphthalene rings can explore the effects of electronics and sterics on binding affinity.

Isomeric Variation : The point of attachment of the propargylamino group to the naphthalene ring can be varied (e.g., 1-naphthyl vs. 2-naphthyl) to assess the impact of spatial orientation on enzyme inhibition.

Ring Modification : Replacing the naphthalene ring with other bicyclic or even monocyclic aromatic systems can help to define the optimal size and shape of the hydrophobic moiety.

The Propargyl Group :

While the terminal alkyne is crucial for the mechanism of irreversible inhibition, modifications to the propargyl chain itself, such as the introduction of substituents, can be explored, although this may significantly alter the reactivity.

The Amine Linker :

The nitrogen atom can be modified, for instance, by methylation, to investigate the role of the amine's basicity and hydrogen bonding potential.

The synthesis of these analogues typically involves standard organic chemistry methodologies, such as the alkylation of the corresponding naphthylamine with a propargyl halide or a related electrophile. The resulting library of compounds is then subjected to biological evaluation to determine their inhibitory activity against the target enzyme.

Future Directions in N Propargylnaphtylamine Research

Exploration of Novel Biochemical Targets Beyond Monoamine Oxidases

While the propargylamine (B41283) moiety is a well-established pharmacophore for irreversible MAO inhibition, the rigid naphthylamine scaffold offers a versatile platform for designing multi-target-directed ligands (MTDLs). The future of N-propargylnaphtylamine research lies in identifying and validating novel biochemical targets that are implicated in the broader pathological cascades of neurodegenerative diseases.

One promising avenue is the inhibition of cholinesterases , namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease (AD). Derivatives of propargylamine have already demonstrated the ability to inhibit these enzymes, suggesting that novel this compound analogues could be designed as dual MAO-cholinesterase inhibitors. nih.govacs.org This dual-inhibition strategy aims to simultaneously address both cognitive decline and mood/motor symptoms.

Another critical area of exploration is the modulation of amyloid-β (Aβ) peptide aggregation . The formation of Aβ plaques is a central event in the pathogenesis of AD. nih.gov Research into related compounds suggests that the this compound scaffold could be modified to interfere with the amyloidogenic processing of the amyloid precursor protein (APP) or to directly inhibit the aggregation of Aβ monomers into neurotoxic oligomers and fibrils. nih.gov

Furthermore, the emerging field of ferroptosis presents a novel therapeutic landscape. Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation, which has been implicated in the neuronal loss seen in several neurodegenerative conditions. acs.orgtandfonline.com Given that MAO activity contributes to oxidative stress and that iron metabolism is often dysregulated in diseases like Parkinson's, investigating the potential of this compound derivatives to modulate ferroptotic pathways is a compelling future direction. This could involve chelating excess iron or protecting against lipid peroxidation, thereby adding a neuroprotective dimension beyond simple MAO inhibition.

Table 1: Potential Biochemical Targets for this compound Derivatives Beyond MAO
TargetAssociated Disease(s)Therapeutic RationaleRelevant Findings for Propargylamines
Acetylcholinesterase (AChE)Alzheimer's Disease, Glaucoma, Myasthenia GravisEnhance cholinergic neurotransmission, improving cognitive function.Tacrine-propargylamine derivatives show potent AChE inhibitory activity. nih.gov
Butyrylcholinesterase (BuChE)Alzheimer's DiseaseComplementary to AChE inhibition, particularly in later stages of AD.Derivatives have been synthesized and evaluated for balanced AChE/BuChE inhibition. nih.gov
Amyloid-β (Aβ) AggregationAlzheimer's DiseasePrevent the formation of neurotoxic plaques.N-terminal deletions, including modifications related to the Aβ4-42 fragment, are known to enhance aggregation. researchgate.net
Ferroptosis PathwayNeurodegenerative Diseases, CancerPrevent iron-dependent cell death and lipid peroxidation, offering neuroprotection.Ferroptosis is linked to glutathione (B108866) depletion and inactivation of glutathione peroxidase 4 (GPX4), processes influenced by oxidative stress. tandfonline.comelsevierpure.com

Development of Advanced Synthetic Strategies for Chemically Diverse Derivatives

To explore the expanded target space, a rich and diverse library of this compound derivatives is required. Future research will heavily rely on the development of advanced, efficient, and versatile synthetic strategies to generate these novel chemical entities.

Multicomponent reactions (MCRs) are particularly well-suited for this purpose. The A³ coupling reaction, which combines an aldehyde, an amine (such as naphtylamine), and an alkyne (such as propargyl bromide or a related precursor) in a one-pot synthesis, is a powerful tool for rapidly generating a wide array of propargylamine derivatives. nih.gov This strategy allows for the introduction of chemical diversity at multiple points of the molecule, facilitating the exploration of structure-activity relationships (SAR).

The use of advanced catalytic methods will be crucial for creating more complex and stereochemically defined derivatives. This includes the development of enantioselective catalytic systems, potentially using copper or silver complexes, to produce specific isomers of this compound analogues. acs.orgnih.gov Since different stereoisomers can have vastly different biological activities and off-target effects, controlling stereochemistry is essential for developing safer and more effective drugs.

Furthermore, modern synthetic techniques like C-H activation offer a more direct and atom-economical approach to functionalizing the this compound core. nih.gov This strategy allows for the direct modification of otherwise unreactive carbon-hydrogen bonds, enabling the introduction of new functional groups that can interact with novel biological targets. Adopting green chemistry principles , such as using metal-free catalysts and minimizing waste through one-pot procedures, will also be a key focus in the sustainable development of these future drug candidates. nih.govresearchgate.net

Table 2: Advanced Synthetic Strategies for this compound Derivatives
Synthetic StrategyDescriptionKey AdvantagesReference Example
Multicomponent Reactions (e.g., A³ Coupling)A one-pot reaction combining three or more reactants to form a complex product.High efficiency, atom economy, and rapid generation of chemical diversity.Metal-free A³ coupling for propargylamine synthesis. nih.gov
Enantioselective CatalysisUse of chiral catalysts to produce a specific stereoisomer of the target molecule.Allows for the synthesis of biologically specific isomers, reducing off-target effects.Copper-catalyzed asymmetric synthesis of propargylamines. nih.gov
C-H Bond ActivationDirect functionalization of a carbon-hydrogen bond, bypassing the need for pre-functionalized substrates.High atom economy, novel functionalization patterns, and access to previously inaccessible derivatives.Lewis acid/organocopper catalysis for direct conversion of N-alkylamines to N-propargylamines. nih.gov
Green CatalysisThe use of environmentally benign catalysts and reaction conditions.Reduced environmental impact, increased safety, and sustainability.Use of reusable cobalt catalysts and molecular oxygen as a green oxidant. researchgate.net

Integration of High-Throughput Screening and Omics Data in Mechanistic Studies

Identifying the most promising derivatives from large chemical libraries requires efficient and informative screening methods. The integration of high-throughput screening (HTS) with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) represents a paradigm shift in understanding the mechanism of action of this compound derivatives.

High-throughput screening allows for the rapid evaluation of thousands of compounds against specific biological targets or in cell-based assays. This technology can be used to quickly identify derivatives with potent activity against novel targets like cholinesterases or those that prevent Aβ aggregation. By employing miniaturized assays and automated readouts, HTS can accelerate the hit-finding process significantly.

Beyond simple activity readouts, integrating multi-omics analysis provides a holistic, systems-level view of how these compounds affect cellular machinery. tandfonline.comresearchgate.net For instance, after treating neuronal cells with a promising this compound derivative, transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses can reveal which genes and proteins have their expression levels altered. nih.govnih.gov This data can uncover previously unknown pathways affected by the compound, confirm its engagement with the intended target, and identify potential off-target effects early in the drug discovery process. acs.org This integrated approach is crucial for moving beyond a single-target focus and understanding the full biological impact of these multi-functional drug candidates. elsevierpure.com

Refinement of Predictive Computational Models for Biological Activity

As the volume of experimental data grows, so does the opportunity to develop and refine predictive computational models. These in silico tools are essential for rational drug design, helping to prioritize which this compound derivatives to synthesize and test, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) models will continue to be a cornerstone of this effort. By correlating the physicochemical properties of a series of this compound derivatives with their measured biological activities, robust QSAR models can be built to predict the potency of novel, unsynthesized compounds. nih.govacs.orgnih.gov These models help identify the key molecular features—such as hydrophobicity, electronic properties, and steric factors—that govern activity at a specific target.

Molecular docking provides a three-dimensional perspective, simulating how a derivative might bind to the active site of a target protein, such as MAO-B or AChE. researchgate.net This technique can predict binding affinity and orientation, offering insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for inhibitory activity. These insights can guide the design of derivatives with improved potency and selectivity.

The application of machine learning and deep learning algorithms represents the next frontier in predictive modeling. nih.govnih.gov These advanced computational methods can learn complex patterns from large datasets encompassing chemical structures and multi-omics readouts. Machine learning models can be trained to predict not only a compound's activity at multiple targets but also its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, leading to the design of safer and more effective drug candidates from the outset. acs.orgnih.gov

Q & A

Q. What are the established synthetic routes for N-propargylnaphtylamine, and what key reaction parameters influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or coupling reactions. Key parameters include:
  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may promote side reactions.
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Sonogashira reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) favor propargylation but require inert atmospheres to prevent oxidation.
    Monitor intermediate purity using TLC or HPLC, and optimize column chromatography conditions (e.g., silica gel, hexane/ethyl acetate gradient) for final purification .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm propargyl (-C≡CH) and naphthyl group integration. Compare peaks with NIST reference spectra for validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.
  • FTIR : Identify alkyne C≡C stretches (~2100 cm⁻¹) and aromatic C-H vibrations .
    Document all spectral data with acquisition parameters (e.g., solvent, instrument model) to ensure reproducibility .

Q. What protocols are recommended for assessing the purity of this compound, and how should contaminants be quantified?

  • Methodological Answer :
  • HPLC/UPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Calibrate with certified reference materials (CRMs) .
  • Elemental Analysis : Compare experimental C/H/N ratios to theoretical values (deviation ≤0.3% indicates high purity).
  • Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to prevent hydrolysis during storage .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound across studies?

  • Methodological Answer :
  • Cross-Validation : Replicate measurements using orthogonal techniques (e.g., shake-flask vs. HPLC-derived logP) .
  • Environmental Controls : Standardize temperature (±0.5°C) and humidity (≤30% RH) during experiments to minimize variability .
  • Data Harmonization : Compare results against curated databases (e.g., NIST Chemistry WebBook) to identify outliers .
    Systematic reviews (Cochrane guidelines) can statistically aggregate data and assess bias sources (e.g., instrument calibration drift) .

Q. How should researchers design experiments to evaluate the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to accelerated degradation conditions (40°C/75% RH for 4 weeks) and monitor via HPLC.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition above 150°C .
  • Light Sensitivity : Conduct ICH Q1B photostability testing with controlled UV exposure (1.2 million lux-hours) .
    Preclinical stability studies must adhere to NIH guidelines for documentation (e.g., batch records, storage logs) .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :
  • Linearity and Sensitivity : Establish calibration curves (R² ≥0.995) across a range of 0.1–100 µg/mL. Use internal standards (e.g., deuterated analogs) to correct matrix effects .
  • Specificity : Confirm no interference from metabolites via LC-MS/MS in MRM mode.
  • Robustness Testing : Vary HPLC parameters (flow rate ±10%, column age) to assess method resilience .
    Include inter-laboratory validation to ensure reproducibility, referencing ISO/IEC 17043 standards .

Q. What experimental approaches are effective in elucidating the mechanistic role of the propargyl group in this compound’s bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., N-allyl or N-ethyl derivatives) and compare potency in vitro .
  • Computational Modeling : Perform DFT calculations to map electron density around the propargyl moiety and predict reactivity with biological targets .
  • Isotopic Labeling : Use ¹³C-labeled propargyl groups in tracer studies to track metabolic pathways via NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.